molecular formula C15H9N3OS B2599548 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile CAS No. 879361-52-1

4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile

Cat. No.: B2599548
CAS No.: 879361-52-1
M. Wt: 279.32
InChI Key: KXWOFDJBZRJMDJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile is 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile . This nomenclature reflects the compound’s core quinazoline scaffold, which is a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Key substituents include:

  • A sulfanyl (-SH) group at position 2 of the quinazoline ring.
  • A keto (=O) group at position 4.
  • A benzonitrile (C₆H₄-C≡N) moiety attached to the nitrogen at position 3.

The structural representation can be expressed via the SMILES notation :

N#CC1=CC=C(CN2C(=O)NC3=C(C=CC=C3)S2)C=C1  

This notation highlights the connectivity of the quinazoline core (positions 2 and 4), the benzonitrile group (position 3), and the sulfanyl substituent.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by several synonyms and registry identifiers:

Identifier Type Value Source
CAS Registry Number 879361-52-1
PubChem CID 16227129
MDL Number MFCD08444232
IUPAC Name (Alternative) This compound
Other Names AKOS001288388

These identifiers facilitate unambiguous referencing in chemical databases and literature.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula of this compound is C₁₅H₉N₃OS , corresponding to a molecular weight of 279.32 g/mol . Mass spectrometric analysis typically reveals the following features:

  • Exact Mass : Calculated as 279.0467 g/mol (based on isotopic composition).
  • ESI-MS (Electrospray Ionization) : A prominent [M+H]⁺ ion at m/z 280.05, consistent with the protonated molecular ion.
  • Fragmentation Patterns : Characteristic peaks corresponding to the loss of the benzonitrile group (-C₇H₄N) and the sulfanyl moiety (-SH).

These data are critical for structural confirmation and purity assessment in synthetic workflows.

Properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS/c16-9-10-5-7-11(8-6-10)18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWOFDJBZRJMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions using reagents like thiourea or hydrogen sulfide.

    Attachment of Benzonitrile Moiety: The benzonitrile group can be attached through nucleophilic substitution reactions involving halogenated benzonitriles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Mercapto Group

The thiol group undergoes alkylation and acylation reactions, enabling structural diversification:

Alkylation with Phenacyl Bromides

Reagents/ConditionsProductsYieldKey ObservationsSource
Phenacyl bromides, K₂CO₃, acetone (RT, 9–12 hr)4-(2-((2-(4-substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)benzonitrile derivatives90–95%Reaction proceeds via thiolate ion formation. Electron-withdrawing substituents on phenacyl bromides enhance reactivity.

Acylation with 2-Chloro-N-substituted Amides

Reagents/ConditionsProductsYieldKey ObservationsSource
2-Chloro-N-substituted amides, K₂CO₃, acetone (RT)2-(substituted amide)-3-(4-cyanobenzyl)quinazolin-4(3H)-ones90–96%Chlorine displacement by thiolate forms stable C–S bonds. Products show enhanced antimicrobial activity. ,

Cyclocondensation Reactions

The mercapto and nitrile groups participate in heterocycle formation:

With Carbon Disulfide

Reagents/ConditionsProductsYieldKey ObservationsSource
CS₂, NaOH, DMF (10°C, 2 hr) → dibromoalkane2-(1,3-dithiolan-2-ylidene)-N-(4-cyanobenzyl)quinazolin-4(3H)-ones70%Forms 1,3-dithiolane rings. Reaction proceeds via intermediate dithiocarbamate salts.

With Isothiocyanates

Reagents/ConditionsProductsYieldKey ObservationsSource
Aryl isothiocyanates, KOH, DMF → cycloalkylationThiazole- or pyrazole-fused quinazolinones65–80%Cyclization occurs via nucleophilic attack of the thiolate on electrophilic carbons.

Microwave-Assisted Modifications

Microwave irradiation (MWI) optimizes reaction efficiency:

Niementowski Reaction Optimization

Conventional vs. MWI ConditionsTimeYieldKey ImprovementsSource
Anthranilic acid + formamide (thermal: reflux, 6 hr)6 hr60%Low yield, long duration
Same reactants + MWI (70°C, solvent-free)2 min98%Montmorillonite K-10 catalyst enhances selectivity.

Functionalization of the Benzonitrile Moiety

The nitrile group undergoes hydrolysis and nucleophilic additions:

Hydrolysis to Carboxylic Acid

Reagents/ConditionsProductsYieldKey ObservationsSource
H₂SO₄ (conc.), reflux4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzoic acid85%Acidic conditions favor nitrile → carboxylic acid conversion.

Nucleophilic Addition with Amines

Reagents/ConditionsProductsYieldKey ObservationsSource
Hydrazine hydrate, ethanol (reflux)4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzamide78%Forms amidine intermediates. Products evaluated as kinase inhibitors.

Oxidation Reactions

The mercapto group oxidizes to disulfides or sulfonic acids under controlled conditions:

Reagents/ConditionsProductsYieldKey ObservationsSource
H₂O₂ (30%), acetic acid (RT)3-(4-cyanobenzyl)quinazolin-4(3H)-one-2-sulfonic acid92%Overoxidation avoided by stoichiometric control. Sulfonic acid derivatives show improved solubility.

Biological Activity Correlation

Structural modifications directly influence pharmacological properties:

Derivative ClassBiological ActivityPotency (IC₅₀ or MIC)Key Structure-Activity Relationship (SAR)Source
2-Phenacylthio derivativesCarbonic anhydrase inhibition0.47 µM (Cdk4)Electron-withdrawing groups enhance enzyme binding. ,
Thiazole-fused derivativesAntifungal activityMIC: 8 µg/mL (C. albicans)Heterocyclic fusion increases membrane permeability. ,

Key Synthetic Advancements

  • Microwave Assistance : Reduced reaction times from hours to minutes (e.g., Niementowski reaction: 2 min vs. 6 hr) .

  • Solid-Supported Catalysts : Montmorillonite K-10 improved yields in cyclocondensation reactions .

  • Eco-Friendly Solvents : Water or ethanol used in >80% of reported protocols , .

This compound’s reactivity profile positions it as a critical intermediate for developing therapeutics targeting kinases, carbonic anhydrases, and microbial pathogens.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile exhibits significant anticancer properties, particularly against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation .

Antibacterial and Antifungal Properties:
The compound has also shown efficacy against resistant bacterial strains and fungal infections. Its unique structure allows it to interact with microbial enzymes, potentially leading to the development of new antimicrobial agents.

Biochemical Probes

The compound serves as a potential probe in biochemical assays, facilitating the study of enzyme interactions and cellular mechanisms. Its ability to bind selectively to certain biological targets makes it a valuable tool in drug discovery and development .

Enzyme Inhibition Studies

Studies have highlighted its interactions with carbonic anhydrase isoforms, suggesting its potential as a selective inhibitor for therapeutic applications in diseases such as glaucoma and epilepsy. The binding affinity and inhibition constants indicate promising leads for further development in enzyme-targeted therapies .

Industrial Applications

In addition to its biomedical applications, this compound can be utilized in the synthesis of more complex organic molecules, serving as a building block in chemical manufacturing processes. Its unique chemical properties make it suitable for developing new materials with specific functionalities .

Case Study 1: Anticancer Activity

A study reported that derivatives of quinazolinone compounds, including this compound, demonstrated potent cytotoxic effects against multiple cancer cell lines. The research emphasized the structure-activity relationship (SAR), indicating that modifications to the mercapto group significantly enhanced anticancer activity .

Case Study 2: Enzyme Interaction

In another investigation, researchers explored the binding modes of similar quinazolinone compounds with carbonic anhydrase isoforms. The results showed that certain modifications could improve selectivity and potency as enzyme inhibitors, paving the way for novel therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The mercapto group could form covalent bonds with target proteins, while the quinazolinone core might interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile with structurally related analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Pharmacological Activity Binding Affinity/Activity Data References
This compound -SH at C2, benzonitrile at C3 295.33* Carbonic anhydrase inhibition Docking score: −8.34 kcal/mol (CA IX)
4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)acetyl)benzonitrile Br at C6, acetyl linkage to benzonitrile 368.19 Undisclosed (likely anticancer) N/A
4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3(4H)-yl)benzonitrile -OH at C7, -CH(CH3)2 at C2, benzonitrile at C3 305.33 TRPV1 antagonism IC50: ~10 nM (TRPV1)
4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile No -SH group, benzonitrile at C2 255.26 Unknown (structural analog) N/A
Vicadrostat (2-chloro-4-[(6R)-6-(hydroxymethyl)-6-methyl-4-oxo-6,7-dihydropyrano[3,4-d]imidazol-3(4H)-yl]benzonitrile) Chloro, hydroxymethyl, pyrano-imidazole fusion 345.78 Aldosterone synthase inhibition IC50: <1 µM (CYP11B2)

*Calculated based on molecular formula C15H9N3OS.

Key Differences and Implications

Substituent Effects on Activity: The 2-mercapto group in the target compound enhances its role as a carbonic anhydrase (CA) inhibitor, likely through coordination with the zinc ion in the enzyme’s active site . The 7-hydroxy and 2-isopropyl substituents in the TRPV1 antagonist () improve hydrophilicity and receptor binding, making it a potent antagonist (IC50 ~10 nM) .

Synthetic Accessibility :

  • The target compound is synthesized via a two-step process involving anthranilic acid and methyl isothiocyanate, followed by coupling with benzonitrile derivatives .
  • TRPV1 antagonists require additional steps to introduce hydroxy and isopropyl groups, increasing synthetic complexity .

Therapeutic Potential: The target compound’s CA inhibition suggests utility in cancer therapy (via targeting tumor-associated CA IX) . The TRPV1 antagonist () is explored for pain management and inflammatory disorders . Vicadrostat () targets aldosterone synthase, indicating applications in hypertension and heart failure .

Biological Activity

4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, focusing on its antibacterial, anticancer, and enzyme inhibitory activities.

  • Molecular Formula : C15H9N3OS
  • Molecular Weight : 279.32 g/mol

Antibacterial Activity

Recent studies have highlighted the compound's potent antibacterial properties, particularly against multidrug-resistant strains of Staphylococcus aureus.

Case Study

In a study evaluating various derivatives of 4-oxoquinazoline compounds, several showed significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL. Notably, one derivative exhibited a selectivity index (SI) greater than 40, indicating low toxicity to Vero cells while maintaining strong antibacterial efficacy .

CompoundMIC (µg/mL)Selectivity Index
6'a0.25>40
6'b0.5>10

These findings suggest that derivatives of this compound may serve as promising candidates for treating infections caused by resistant bacterial strains.

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer potential. Compounds containing the this compound structure have demonstrated cytotoxic effects against various cancer cell lines.

Research Findings

A synthesis and evaluation of new derivatives revealed that certain analogs exhibited significant antiproliferative activity in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, although further mechanistic studies are needed to fully elucidate these pathways .

Enzyme Inhibition

Another area of interest is the compound's role as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes.

Inhibition Studies

Research has shown that certain derivatives of this compound demonstrate nanomolar inhibition against specific isoforms of carbonic anhydrase (CA I, II, IX, and XII). The structure-activity relationship (SAR) analysis indicated that modifications to the mercaptoquinazoline scaffold significantly enhance inhibitory potency .

IsoformInhibition Constant (Ki)
CA ISubnanomolar
CA IINanomolar
CA IXNanomolar
CA XIINanomolar

These results highlight the potential of these compounds as therapeutic agents in conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain cancers.

Q & A

Q. Table 1: Comparative Biological Activity of Quinazolinone Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Assay TypeReference
DEPIQ-4CN (Analog)Progesterone74–78Reporter gene
Vanilloid antagonist 1TRPV112.5Calcium flux
4-(2-Mercapto-4-oxo...)CYP51220Microplate

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
SolventDMF25%
CatalystAlCl₃ (0.1 eq)18%
Temperature90°C12%

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